Trichloro(triethylamine)boron
Description
Historical Evolution of Lewis Acid-Base Theory and its Application to Boron Chemistry
The concept of acids and bases has evolved significantly over centuries. Early theories, such as the Arrhenius and Brønsted-Lowry theories, centered on the role of protons (H⁺) in defining acidity. However, in 1923, the American physical chemist Gilbert N. Lewis introduced a more encompassing theory that shifted the focus from proton transfer to electron pair interactions. Lewis defined an acid as any species that can accept a pair of electrons, and a base as any species that can donate a pair of electrons. This broader definition was instrumental in explaining the acidic behavior of substances that lack protons, a limitation of previous theories.
Lewis's work, which was influenced by his earlier contributions to understanding the covalent bond, proposed that the reaction between a Lewis acid and a Lewis base results in the formation of a coordinate covalent bond, where both electrons in the shared pair originate from the base. This new entity is known as a Lewis adduct. The theory proved particularly insightful for understanding the chemistry of elements in Group 13 of the periodic table, such as boron.
Boron compounds, particularly the boron trihalides (BX₃), are classic examples of Lewis acids. The boron atom in these molecules possesses an empty p-orbital, making it electron-deficient and a potent electron pair acceptor. This inherent Lewis acidity drives their reactivity towards a vast array of Lewis bases, including amines, which possess a lone pair of electrons on the nitrogen atom. The formation of stable boron-nitrogen (B-N) adducts, a concept first reported by Gay-Lussac in 1809 with the H₃N·BF₃ adduct, has since become a cornerstone of main group chemistry.
Fundamental Principles of Boron Trihalide-Amine Adduct Formation
The formation of an adduct between a boron trihalide and an amine is a direct consequence of the Lewis acid-base interaction. In the case of Trichloro(triethylamine)boron, the nitrogen atom of triethylamine (B128534) donates its lone pair of electrons to the empty p-orbital of the boron atom in boron trichloride (B1173362). This interaction leads to the formation of a stable B-N dative bond and the creation of the adduct.
The strength of this interaction and the stability of the resulting adduct are influenced by several factors:
Lewis Acidity of the Boron Trihalide: The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃. This is contrary to what might be expected based on the electronegativity of the halogens, which would predict BF₃ to be the strongest acid. This phenomenon is explained by the extent of π-back-bonding from the filled p-orbitals of the halogens to the empty p-orbital of the boron atom. This back-bonding is most effective in BF₃ due to the similar size of the boron and fluorine 2p orbitals, which reduces the electron deficiency of the boron center and thus its Lewis acidity. For BCl₃, the overlap between the boron 2p and chlorine 3p orbitals is less effective, making it a stronger Lewis acid than BF₃.
Lewis Basicity of the Amine: The basicity of the amine, influenced by the electronic effects of the groups attached to the nitrogen atom, plays a crucial role. Alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, making the amine a stronger Lewis base. Triethylamine, with three ethyl groups, is a relatively strong Lewis base.
Steric Hindrance: The size of the substituents on both the boron trihalide and the amine can influence adduct formation. While electronic factors favor strong Lewis acidity and basicity, bulky substituents can sterically hinder the approach of the acid and base, weakening the resulting B-N bond.
Upon adduct formation, the geometry around the boron atom changes from trigonal planar in the free boron trihalide to approximately tetrahedral in the adduct. This rehybridization from sp² to sp³ is a key feature of the process.
Research Significance of this compound within Contemporary Main Group Chemistry
The study of this compound and related boron-amine adducts holds considerable significance in modern main group chemistry for several reasons:
Fundamental Understanding of Lewis Acidity: These adducts serve as excellent models for studying the fundamental principles of Lewis acid-base interactions. By systematically varying the substituents on both the boron and nitrogen atoms, chemists can probe the electronic and steric factors that govern bond formation and strength.
Reagents in Organic Synthesis: Boron-amine adducts are valuable reagents in organic synthesis. nih.gov They are often more stable and easier to handle than the free boron trihalides. This compound, for example, can be used in various chemical transformations, although specific applications are less documented than for other borane (B79455) adducts. nih.govwikipedia.org
Precursors to Advanced Materials: Boron-nitrogen compounds are precursors to advanced materials such as boron nitride (BN), which has applications in ceramics and electronics. The controlled decomposition of well-defined B-N adducts can provide pathways to these materials with desired properties.
Development of Frustrated Lewis Pairs (FLPs): The concept of sterically hindered Lewis acid and base pairs that cannot form a classical adduct has led to the development of "Frustrated Lewis Pairs." These systems have shown remarkable reactivity, including the activation of small molecules like H₂. The fundamental knowledge gained from studying classical adducts like this compound provides a crucial baseline for understanding the behavior of FLPs.
Overview of Key Research Areas and Methodologies Applied to this compound Studies
The investigation of this compound and its analogues employs a range of experimental and computational techniques to elucidate their structure, bonding, and reactivity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for studying boron compounds, as the chemical shift is highly sensitive to the coordination environment of the boron atom. The change in the ¹¹B NMR chemical shift upon adduct formation provides direct evidence of the Lewis acid-base interaction. ¹H and ¹³C NMR are used to characterize the amine component of the adduct.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to observe changes in the vibrational frequencies of the B-Cl and C-N bonds upon adduct formation. The appearance of new bands corresponding to the B-N stretching vibration is also a key indicator of adduct formation.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles. While specific crystallographic data for this compound is not readily available in the searched literature, this technique has been crucial for characterizing many other boron-amine adducts.
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are widely used to complement experimental studies. Computational modeling can provide insights into:
The geometries and electronic structures of the adducts.
The energetics of adduct formation, including bond dissociation energies.
The nature of the B-N bond through various analysis techniques.
Predicted spectroscopic data (NMR, IR) to aid in the interpretation of experimental spectra.
Thermodynamic Studies: Calorimetry and other methods can be used to measure the enthalpy of formation of the adduct, providing a quantitative measure of the strength of the Lewis acid-base interaction.
While detailed experimental data for this compound is not extensively published, the principles governing its formation and its place within the broader context of boron-amine adducts are well-established through the study of closely related compounds.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₅BCl₃N |
| IUPAC Name | N,N-diethylethanamine;trichloroborane |
| Molecular Weight | 218.36 g/mol |
| CAS Number | 2890-88-2 |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in common organic solvents |
| Boiling Point | 160.6 °C at 760 mmHg |
| Flash Point | 50.9 °C |
Data sourced from nih.gov
Table 2: Constituent Compound Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Property |
| Boron trichloride | BCl₃ | 117.17 | 12.5 | Lewis Acid |
| Triethylamine | N(C₂H₅)₃ | 101.19 | 89.5 | Lewis Base |
Data sourced from
Properties
CAS No. |
2890-88-2 |
|---|---|
Molecular Formula |
C6H15BCl3N |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;trichloroborane |
InChI |
InChI=1S/C6H15N.BCl3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3; |
InChI Key |
NDZWDSBMTFWZRI-UHFFFAOYSA-N |
Canonical SMILES |
B(Cl)(Cl)Cl.CCN(CC)CC |
Origin of Product |
United States |
Structural and Electronic Characterization of Trichloro Triethylamine Boron
Spectroscopic Investigations of Trichloro(triethylamine)boron Structure
Spectroscopic methods are indispensable for elucidating the molecular structure and bonding in coordination compounds. Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy provide complementary information on the local chemical environments and bond strengths within the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of this compound in solution. By analyzing the chemical shifts of ¹H, ¹¹B, and ¹³C nuclei, one can deduce valuable information about the coordination environment and the electronic effects of bond formation.
The ¹H NMR spectrum of this compound provides insight into the electronic environment of the protons on the triethylamine (B128534) ligand. Upon coordination to boron trichloride (B1173362), the electron density around the nitrogen atom is reduced due to its donation to the boron center. This deshielding effect influences the chemical shifts of the adjacent methylene (B1212753) (–CH₂–) and methyl (–CH₃) protons.
In a typical ¹H NMR spectrum, the protons of the ethyl groups in the complex exhibit distinct signals. The methylene protons are observed as a quartet, while the methyl protons appear as a triplet, due to spin-spin coupling with the neighboring protons. The exact chemical shift values can vary slightly depending on the solvent used. For comparison, in uncomplexed triethylamine, the methylene protons typically resonate around 2.5 ppm and the methyl protons around 1.0 ppm. In a related compound, triethylamine hydrochloride, the methylene protons are shifted downfield to approximately 3.16-3.17 ppm, and the methyl protons to around 1.43 ppm. chemicalbook.com A similar downfield shift is expected for the this compound adduct due to the electron-withdrawing nature of the BCl₃ group.
| Proton Type | Typical Chemical Shift (δ) in free Triethylamine (ppm) | Expected Chemical Shift (δ) in this compound (ppm) |
| Methylene (-CH₂-) | ~2.5 | > 2.5 |
| Methyl (-CH₃-) | ~1.0 | > 1.0 |
This table provides an illustrative comparison of expected chemical shifts.
¹¹B NMR spectroscopy is particularly informative for determining the coordination number of the boron atom. Boron trichloride, a trigonal planar molecule with a three-coordinate boron atom, exhibits a characteristic ¹¹B NMR signal at approximately 47 ppm. Upon the formation of the adduct with triethylamine, the coordination number of boron changes from three to four, resulting in a tetrahedral geometry around the boron atom.
This change in coordination is accompanied by a significant upfield shift in the ¹¹B NMR spectrum. The addition of a ligand, such as triethylamine, to the empty p-orbital of boron results in increased shielding of the boron nucleus. sdsu.edu For four-coordinate boron-nitrogen compounds, the ¹¹B chemical shifts are typically found in the range of +10 to -20 ppm. The specific chemical shift for this compound is a key indicator of the formation of the B-N dative bond.
| Compound | Boron Coordination | Typical ¹¹B Chemical Shift (δ, ppm) |
| Boron trichloride (BCl₃) | 3 | ~47 |
| This compound | 4 | +10 to -20 |
The ¹³C NMR spectrum of this compound provides further evidence of the electronic changes within the triethylamine ligand upon complexation. Similar to the protons, the carbon atoms of the ethyl groups are also affected by the electron-withdrawing effect of the coordinated boron trichloride.
The spectrum will show two distinct signals corresponding to the methylene (–CH₂–) and methyl (–CH₃) carbons. The formation of the B-N bond causes a downfield shift for both carbon signals compared to free triethylamine. This deshielding is a direct consequence of the reduced electron density on the nitrogen atom, which in turn withdraws electron density from the adjacent carbon atoms. Theoretical studies on similar boron complexes have shown that calculated ¹³C chemical shifts can be in good agreement with experimental values, although some deviations may occur. nih.gov
| Carbon Type | Expected Chemical Shift (δ) in this compound |
| Methylene (-CH₂-) | Shifted downfield compared to free triethylamine |
| Methyl (-CH₃-) | Shifted downfield compared to free triethylamine |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. olemiss.edu These methods are particularly useful for identifying the characteristic stretching frequencies of specific bonds, which can provide information about bond strength and molecular structure.
The formation of the this compound adduct gives rise to new vibrational modes and shifts in the frequencies of existing ones. Of particular interest are the stretching vibrations of the newly formed boron-nitrogen (B-N) bond and the modified boron-chlorine (B-Cl) bonds.
B-N Stretching Vibration: The B-N dative bond in amine-borane adducts has been a subject of extensive study. The B-N stretching frequency is a direct measure of the strength of the dative bond. In this compound, this vibration is expected to appear in the IR and/or Raman spectrum in the region of 700-800 cm⁻¹. The exact position can provide a qualitative assessment of the bond strength.
B-Cl Stretching Vibrations: In free, trigonal planar BCl₃, the B-Cl stretching vibrations are observed at specific frequencies. Upon coordination with triethylamine, the geometry around the boron atom changes to tetrahedral. This change in symmetry and the electronic redistribution within the molecule lead to a shift in the B-Cl stretching frequencies, typically to lower wavenumbers, indicating a slight weakening of the B-Cl bonds.
| Bond | Approximate Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |
| B-N Stretch | 700 - 800 | IR and/or Raman |
| B-Cl Stretch | Shifted from free BCl₃ frequencies | IR and/or Raman |
Analysis of Conformational Isomers in Solution
The study of the conformational isomers of this compound in solution is crucial for understanding its reactivity and dynamic behavior. While a detailed conformational analysis specifically for this compound is not extensively documented in the reviewed literature, insights can be drawn from studies on analogous trialkylamine-boron trihalide adducts. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for such investigations. auremn.org.br
In solution, the rotation around the boron-nitrogen (B-N) dative bond can lead to different conformational isomers. For triethylamine adducts, the staggered conformation is generally expected to be the most stable due to minimized steric hindrance between the ethyl groups on the nitrogen and the chlorine atoms on the boron. Variable-temperature NMR studies can provide information on the energy barriers associated with the rotation around the B-N bond. researchgate.net In related trimethylamine-boron trihalide adducts, proton and fluorine NMR spectroscopy have been used to characterize the adducts and study halogen exchange mechanisms in solution. scholaris.ca These studies indicate that the adducts can participate in dynamic equilibria in solution, which may involve the temporary rupture and reformation of the B-N bond or the formation of halogen-bridged intermediates, particularly at higher temperatures. scholaris.ca
The polarity of the solvent can also influence the conformational equilibrium and the stability of the adduct in solution. For instance, studies on triethylamine aqueous solutions have shown that intermolecular interactions are sensitive to temperature and concentration, leading to changes in the NMR spectra. researchgate.net While not directly focused on conformational isomers, this highlights the role of the solvent environment in the behavior of triethylamine-containing compounds.
X-ray Diffraction Studies for Solid-State Molecular Architecture
To date, a specific single-crystal X-ray diffraction study for this compound (Et₃N·BCl₃) has not been prominently reported in the surveyed literature. The PubChem database entry for this compound notes that 3D conformer generation is disallowed, which may suggest challenges in obtaining suitable crystals for diffraction studies or a lack of published structures. nih.gov However, detailed crystallographic data from its close analog, trichloro(trimethylamine)boron (B74321) (Me₃N·BCl₃), provides significant insights into the expected solid-state architecture.
Determination of Bond Lengths and Angles (e.g., B-N, B-Cl bond lengths)
In the absence of direct data for the triethylamine adduct, the bond parameters from the trimethylamine (B31210) analogue offer a reliable estimation. For Me₃N·BCl₃, X-ray diffraction studies have determined the key bond lengths and angles. The boron atom is coordinated to the nitrogen of the amine and three chlorine atoms.
B-N Bond Length: In Me₃N·BCl₃, the dative B-N bond length is a critical parameter indicating the strength of the Lewis acid-base interaction.
B-Cl Bond Length: The lengths of the B-Cl bonds are also influenced by the coordination to the amine. In uncomplexed, trigonal planar BCl₃, the B-Cl bond length is approximately 1.74 Å. osti.gov Upon formation of the tetrahedral adduct, this bond is expected to lengthen.
For comparison, computational studies on the related H₃N·BCl₃ complex at the MP2 level of theory show a B-N distance of 1.601 Å. nih.gov Another computational analysis of H₃N·BCl₃ and H₃N·BF₃ provides insights into the factors influencing these bond lengths. diva-portal.org
| Bond | Analogous Compound | Bond Length (Å) |
| B-Cl | BCl₃ | 1.74 |
| B-N | H₃N·BCl₃ (computational) | 1.601 |
This table presents reference bond lengths from related compounds to infer the expected values in this compound.
Analysis of Coordination Geometry Around the Boron Center (e.g., Tetrahedral)
The formation of the dative bond between the lone pair of the nitrogen atom in triethylamine and the empty p-orbital of the boron atom in boron trichloride results in a change in the geometry around the boron center. Boron trichloride itself is a trigonal planar molecule. osti.gov Upon forming the adduct, the boron atom becomes sp³-hybridized, adopting a tetrahedral coordination geometry. This has been confirmed in numerous studies of related trialkylamine-boron trihalide adducts. rsc.org The four positions around the boron atom are occupied by the nitrogen atom of the triethylamine ligand and the three chlorine atoms.
Computational Chemistry and Quantum Mechanical Studies of this compound
Computational methods, such as ab initio and Density Functional Theory (DFT), provide powerful tools to investigate the structural and electronic properties of molecules like this compound, especially when experimental data is scarce.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT calculations have been employed to study the properties of related boron-amine adducts, offering valuable insights into the this compound system.
Geometry Optimization and Bond Energies: Theoretical calculations can predict the optimized geometry of the molecule, including bond lengths and angles. For instance, a computational study on the bonding in boron trifluoride and boron trichloride complexes with ammonia (B1221849) calculated complexation energies at the Hartree-Fock and MP2 levels of theory. diva-portal.org These studies help in understanding the relative Lewis acidities of the boron trihalides. The formation of H₃N·BCl₃ was found to be energetically more favorable than H₃N·BF₃. diva-portal.org
DFT calculations have also been used to elucidate reaction mechanisms, such as the reaction between dichloroethylene carbonate and triethylamine, where the initial activation is facilitated by the amine. rsc.org Furthermore, systematic assessments of different DFT functionals and basis sets have been performed to accurately predict the metrical parameters of metal complexes, which can be extended to boron chemistry. osti.gov
A computational investigation into the bond energy of the thorium dicarbonyl cation utilized CCSD(T) level calculations to achieve good agreement with experimental results, demonstrating the predictive power of high-level theoretical methods. For the CH₃CN-BCl₃ complex, computations at the MP2/aug-cc-pVTZ level determined a global minimum energy structure with a B-N distance of 1.601 Å and a binding energy of 12.0 kcal mol⁻¹. nih.gov This study also identified a secondary, higher-energy structure and a significant barrier to interconversion, which was attributed to Pauli repulsion. nih.gov
Calculated Properties of this compound and Related Adducts
| Property | Method | Value | Compound |
| Binding Energy | MP2/aug-cc-pVTZ | 12.0 kcal mol⁻¹ | CH₃CN-BCl₃ |
| B-N Bond Length | MP2/aug-cc-pVTZ | 1.601 Å | CH₃CN-BCl₃ |
| Complexation Energy Favorability | MP2 | 4.27 kcal/mol | H₃N·BCl₃ over H₃N·BF₃ |
This table showcases theoretical data for adducts related to this compound, providing a basis for understanding its expected properties.
These computational approaches are instrumental in building a comprehensive understanding of the structural and electronic characteristics of this compound.
Molecular Orbital (MO) Theory Application
MO theory provides a deeper understanding of the bonding and electronic properties of the adduct.
Vibrational Frequency Calculations and Spectroscopic Parameter Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. For this compound, a key focus would be the calculation of the B-N stretching frequency. The position of this vibrational mode provides direct insight into the strength of the dative bond. While experimental IR spectra for related compounds are available, a published computational study assigning the specific vibrational modes of the this compound adduct, particularly the B-N stretch, is absent.
Conformational Dynamics and Solution-State Behavior of this compound
In solution, the key dynamic process for this compound is the restricted rotation around the B-N bond. This restriction arises from the steric hindrance between the bulky trichloroboryl group and the ethyl substituents on the triethylamine moiety. At room temperature, the rate of rotation is typically fast on the NMR timescale, resulting in averaged signals for the ethyl groups. However, as the temperature is lowered, the rotation slows down, leading to the observation of distinct signals for the chemically non-equivalent protons and carbons of the ethyl groups. This phenomenon, known as dynamic NMR spectroscopy, allows for the quantitative determination of the rotational energy barrier.
The solution-state behavior of this compound is also significantly influenced by the solvent. The polarity and coordinating ability of the solvent can affect the B-N bond length and strength, which in turn influences the rotational barrier. In non-polar solvents, the adduct exists as a discrete molecule with a relatively high barrier to rotation. In more polar or coordinating solvents, there is a possibility of solvent interaction with the boron center, which could potentially lengthen and weaken the B-N bond, thereby lowering the rotational energy barrier.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Triethylamine and a Related Borane (B79455) Adduct
The following table provides typical NMR chemical shift values for triethylamine. These values serve as a reference for understanding the electronic environment of the ethyl groups, which would be altered upon coordination to boron trichloride. In the BCl₃ adduct, one would expect a downfield shift of the signals due to the electron-withdrawing effect of the BCl₃ group.
| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Triethylamine | CDCl₃ | ¹H (CH₂) | 2.52 | Quartet | 7.1 Hz |
| ¹H (CH₃) | 1.03 | Triplet | 7.1 Hz | ||
| ¹³C (CH₂) | 46.8 | ||||
| ¹³C (CH₃) | 12.5 | ||||
| Borane-triethylamine complex | CDCl₃ | ¹H (CH₂) | 2.75 | Quartet | 7.3 Hz |
| ¹H (CH₃) | 1.15 | Triplet | 7.3 Hz | ||
| ¹³C (CH₂) | 52.5 | ||||
| ¹³C (CH₃) | 8.9 |
Mechanistic Investigations into the Reactivity of Trichloro Triethylamine Boron in Organic Transformations
Lewis Acidity and Basicity Profile of Trichloro(triethylamine)boron
This compound, with the chemical formula BCl₃·NEt₃, is a coordination complex formed between the Lewis acid boron trichloride (B1173362) (BCl₃) and the Lewis base triethylamine (B128534) (NEt₃). ontosight.aicymitquimica.com The reactivity of this adduct is largely defined by the nature of the dative bond between the electron-deficient boron atom and the electron-rich nitrogen atom.
The Lewis acidity of the boron center in this compound is significantly moderated by the coordination of the triethylamine molecule. However, it can still engage in reactions where the triethylamine is displaced by a stronger Lewis base or where it interacts with other donor molecules. The strength of its Lewis acidic character can be quantitatively assessed through various methods, including equilibrium studies and spectroscopic techniques.
A quantitative scale for Lewis acidity can be established by measuring the equilibrium constants (KB) for the formation of adducts with a range of Lewis bases. researchgate.net For instance, the reaction of a borane (B79455) with a Lewis base can be analyzed using the linear free energy relationship log KB = LAB + LBB, where LAB is a descriptor for Lewis acidity and LBB is a descriptor for Lewis basicity. researchgate.net This allows for the calculation of equilibrium constants for various borane/Lewis base combinations. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing Lewis acidity. The chemical shift of a probe nucleus, such as ³¹P in triethylphosphine (B1216732) oxide, is sensitive to the electrophilicity of its environment. magritek.com Interaction with a Lewis acid causes a downfield shift in the ³¹P NMR signal, the magnitude of which correlates with the Lewis acid strength. magritek.com
Calorimetric methods can also provide quantitative thermodynamic data, such as the enthalpy of formation (ΔH) for Lewis adducts, which directly relates to the strength of the Lewis acid-base interaction. researchgate.net
The following table provides a conceptual framework for how the Lewis acidity of this compound might be quantitatively assessed against various donors.
| Donor Molecule | Interaction Type | Method of Assessment | Expected Observation |
| Pyridine (B92270) | Lewis Base Exchange | Equilibrium Constant (Keq) Measurement | Determination of the relative stability of the pyridine adduct compared to the triethylamine adduct. |
| Triethylphosphine Oxide | Probe Molecule Interaction | ³¹P NMR Spectroscopy | Downfield chemical shift of the ³¹P signal, indicative of Lewis acidic interaction. |
| Tetrahydrofuran (THF) | Solvent Interaction/Lewis Base Exchange | Calorimetry | Measurement of the enthalpy of reaction for the displacement of triethylamine by THF. |
The Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃, which is counterintuitive based on the electronegativity of the halogens. magritek.combohrium.com This is explained by the extent of π-backbonding from the filled p-orbitals of the halogens to the vacant p-orbital of the boron atom. quora.com This backbonding is most effective for fluorine due to better orbital overlap, which reduces the electron deficiency of the boron center in BF₃ and thus its Lewis acidity. quora.com
When complexed with a strong base like ammonia (B1221849) or triethylamine, the Lewis acidity of BCl₃ is greater than that of BF₃. bohrium.com High-level calculations show a larger bond dissociation energy for Cl₃B-NH₃ compared to F₃B-NH₃. bohrium.com The formation of the adduct requires the boron center to change from sp² to sp³ hybridization, which involves an energy penalty for distorting the planar BX₃ molecule. magritek.combohrium.com
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a strong Lewis acid due to the electron-withdrawing nature of the pentafluorophenyl groups. Its Lewis acidity is generally considered to be greater than that of BCl₃.
The table below presents a comparative overview of the Lewis acidity of these boron compounds.
| Boron Lewis Acid | Relative Lewis Acidity | Key Factors |
| BF₃ | Weakest | Strong π-backbonding from fluorine to boron, reducing boron's electron deficiency. quora.com |
| BCl₃ | Stronger than BF₃ | Less effective π-backbonding compared to BF₃, making the boron more electrophilic. bohrium.comquora.com |
| B(C₆F₅)₃ | Strongest | Strong inductive effect of the electron-withdrawing pentafluorophenyl groups. |
| This compound | Weakest of the group | The Lewis acidity of the boron center is internally satisfied by the dative bond with triethylamine. |
The stability of the boron-nitrogen (B-N) dative bond in amine-borane adducts is influenced by both electronic and steric factors.
Electronic Effects: The electron-donating ability of the amine and the electron-accepting ability of the borane are primary determinants of the B-N bond strength. youtube.com For a given borane, a more basic amine will form a stronger dative bond. youtube.com For instance, the stability of borane adducts with amines follows the order of the amine's electron-donating capacity. youtube.com Theoretical studies on BN-substituted organic molecules show that when a functional group is attached to the boron atom, the B-N bond is weaker and longer than when the same group is attached to the nitrogen atom. nih.gov
Steric Effects: The steric bulk of the substituents on both the boron and nitrogen atoms can significantly impact the B-N dative bond. Increased steric hindrance can weaken the bond by preventing the optimal approach of the Lewis acid and base. For example, the highly substituted borenium cation 97 does not form an adduct with triethylamine, a behavior attributed to severe steric crowding, which makes it a weaker Lewis acid. nih.gov
In the case of this compound, the three chlorine atoms on boron and the three ethyl groups on nitrogen create a sterically hindered environment around the B-N bond.
| Factor | Influence on B-N Dative Bond Strength in this compound |
| Electronic | The strong electron-withdrawing nature of the three chlorine atoms increases the Lewis acidity of the boron center, favoring a strong dative bond. The electron-donating ethyl groups on the nitrogen enhance its Lewis basicity. |
| Steric | The bulky ethyl groups on triethylamine and the chlorine atoms on boron create steric repulsion, which can potentially weaken the B-N bond compared to less substituted adducts. |
Halide Exchange and Ligand Substitution Reactions
This compound and similar boron trichloride-tertiary amine adducts can undergo reactions with pseudohalide salts (e.g., KNCS, KNCO) to form mixed boron halide-pseudohalide adducts. researchgate.net These reactions can be carried out in a homogeneous medium or under phase-transfer catalysis (PTC) conditions. researchgate.net For example, the reaction of the N,N-dimethylbenzylamine-boron trichloride adduct with potassium thiocyanate (B1210189) (KNCS) in refluxing toluene (B28343) with the addition of tetraglyme (B29129) can yield the corresponding tris(isothiocyanato)borane adduct. researchgate.net Depending on the stoichiometry, mixed species such as D·BCln(NCS)₃-n (where D is the amine) can also be obtained. researchgate.net
While specific studies on halide/hydride exchange pathways for this compound are not extensively detailed in the provided search results, the general principles of such reactions in boron chemistry can be inferred. Halogen exchange can occur between boron trihalide adducts, especially in the presence of an excess of a different boron trihalide. researchgate.net For instance, mixing a trimethylamine-boron trichloride adduct with boron tribromide could lead to the formation of mixed halide adducts.
Hydride for halide exchange is a common transformation in boron chemistry. Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used to replace halides with hydrides. In the context of this compound, such a reaction would be expected to proceed, potentially leading to the formation of triethylamine-borane (Et₃N·BH₃) if the reaction goes to completion. The mechanism would likely involve nucleophilic attack of the hydride on the boron center, with the displacement of a chloride ion.
Transamination and Amine Exchange Reactions
The B-N bond in amine-borane adducts, including this compound, is a dative bond that can be susceptible to cleavage and exchange with other Lewis bases. Transamination and amine exchange reactions represent a fundamental aspect of the chemistry of these compounds, allowing for the interconversion of different amine-borane adducts. While specific studies detailing the transamination of this compound are not extensively documented, the principles can be inferred from the reactivity of related borane adducts.
Amine exchange reactions are typically equilibrium processes, driven by the relative basicities and steric profiles of the competing amines. For instance, N-heterocyclic carbene (NHC) borane complexes can be synthesized via a Lewis base exchange with amine-boranes, such as the borane triethylamine complex. sigmaaldrich.com This indicates that a stronger Lewis base (the NHC) can displace a weaker one (triethylamine) from the borane core.
Furthermore, studies on the reactions of tris(primary amino)boranes with boron halides have demonstrated the occurrence of amine exchange. For example, the reaction of tris(ethylamino)borane with boron trichloride results in the formation of the ethylamine-boron trichloride adduct, showcasing a rearrangement and exchange of amine moieties. rsc.org These examples suggest that this compound could potentially undergo amine exchange with primary or secondary amines, although the equilibrium would be influenced by the specific reaction conditions and the nature of the incoming amine.
A study on the synthesis and reactivity of various amine-borane complexes highlighted that the type of group attached to the nitrogen atom influences the stability of the B-N bond. orientjchem.org While the basicity of aliphatic and aromatic amines differs significantly, the resulting chemical shift values in ¹¹B-NMR spectra are often quite similar, indicating complex electronic effects at play. orientjchem.org
Table 1: Examples of Amine Exchange Reactions in Borane Adducts
| Reactant 1 | Reactant 2 | Product(s) | Reference |
| Tris(ethylamino)borane | Boron trichloride | Ethylamine-boron trichloride and B-trichloro-N-triethylborazine | rsc.org |
| Borane triethylamine complex | N-heterocyclic carbene | NHC-borane complex and Triethylamine | sigmaaldrich.com |
Role as a Dehydrohalogenating Agent
There is a notable lack of scientific literature describing the application of this compound as a dehydrohalogenating agent for the synthesis of alkenes from alkyl halides, particularly in dehydrofluorination reactions. While boron trichloride itself is a powerful Lewis acid and can interact with halogenated compounds, its adduct with triethylamine is generally employed for other types of transformations. ontosight.ai
No specific mechanisms for the dehydrofluorination of alkyl fluorides using this compound have been reported in the reviewed literature. Dehydrohalogenation reactions typically proceed via E1 or E2 mechanisms, often requiring a strong base to abstract a proton. youtube.com In the case of a BCl₃-amine adduct, the triethylamine could potentially act as the base, but the Lewis acidic boron center would likely coordinate to the fluorine atom, which might influence the reaction pathway. However, without experimental evidence, any proposed mechanism remains speculative.
There are no documented applications of this compound in promoting elimination reactions to form alkenes. Its documented uses are primarily as a reagent for hydroboration, oxidation, and other functional group transformations. ontosight.ai
Hydrolytic Stability and Reactivity Towards Protogenic Solvents
The stability of this compound in the presence of water and other protic solvents is a critical aspect of its reactivity profile. As a derivative of boron trichloride, a highly moisture-sensitive compound, it is expected to undergo hydrolysis.
For some amine-cyanoborane adducts, it has been observed that the steric bulk of the tertiary amine can have a dominant effect on the rate of hydrolysis, with bulkier amines leading to slower hydrolysis. rsc.org This suggests that the triethylamine moiety in this compound might confer a degree of stability compared to adducts with less hindered amines. Nevertheless, the presence of the highly reactive B-Cl bonds would still render the molecule susceptible to hydrolysis. The hydrolysis of boron trichloride itself is a highly exothermic process, with a standard heat of hydrolysis for the liquid form being approximately -6S.6 kcal/mole. nist.gov
Table 2: Hydrolysis Data for Boron Trichloride
| Compound | Heat of Hydrolysis (kcal/mole) | Product(s) | Reference |
| Boron Trichloride (liquid) | -6S.6 | Boric acid and Hydrochloric acid | nist.gov |
Under strongly acidic conditions, the hydrolysis of some amine boranes appears to occur in two steps, with an initial rapid release of hydrogen followed by a slower second phase. researchgate.net This indicates the formation of intermediate borane species that may have different reactivity profiles. researchgate.net
This compound is known to react with alcohols. It has been reported as an oxidizing agent for the conversion of alcohols to aldehydes and ketones. ontosight.ai This transformation implies a direct interaction between the adduct and the alcohol, likely involving the B-Cl bonds. The reaction of the related borane triethylamine complex with ethanol (B145695) is also known to produce a reducing system. sigmaaldrich.com
The general reactivity of boron-halogen bonds with protic reagents suggests that this compound would undergo protonolysis. In this process, the proton from the alcohol would react with one of the chloro substituents, leading to the formation of HCl and a boron-alkoxide species. The precise mechanism and the nature of the subsequent reactions that lead to oxidation are not detailed in the available literature but would likely involve the Lewis acidic boron center activating the alcohol for further transformation.
Catalytic Applications and Mechanistic Insights of Trichloro Triethylamine Boron in Advanced Synthetic Protocols
Trichloro(triethylamine)boron as a Catalyst or Precursor in Organic Synthesis
This compound serves as a versatile reagent in organic chemistry, primarily functioning as a stable and manageable source of the highly reactive Lewis acid, boron trichloride (B1173362). nih.gov Its applications span from activating substrates to participating in a variety of chemical transformations. nih.govnih.gov
Activation of Substrates via Lewis Acid-Base Adduct Formation
The core of this compound's function lies in its nature as a Lewis acid-base adduct. nih.govnih.gov Lewis acids are electron pair acceptors, while Lewis bases are electron pair donors, and their reaction forms a coordinate covalent bond, resulting in an adduct. whiterose.ac.uk In this complex, boron trichloride acts as the Lewis acid and triethylamine (B128534) as the Lewis base. nih.gov
The formation of this adduct modulates the extreme reactivity of boron trichloride, making it a more manageable reagent. However, the boron center retains significant Lewis acidity, allowing it to activate a wide array of Lewis basic substrates, such as carbonyl compounds (aldehydes, ketones, esters) and other functional groups containing nitrogen or oxygen atoms. nih.gov This activation is achieved through the formation of a new Lewis acid-base adduct between the substrate and the boron center. This interaction polarizes the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. The strength of this interaction is influenced by both electronic and steric factors. whiterose.ac.uk
Upon adduct formation, the geometry around the boron atom changes from trigonal planar (in free BCl₃) to tetrahedral, bringing the chlorine atoms closer together. whiterose.ac.uk The bulky triethylamine group also influences the steric environment around the boron center, which can play a role in the selectivity of subsequent reactions. whiterose.ac.uk
Role in Alkylation and Acylation Processes
The strong electrophilic character imparted by the boron trichloride component makes this compound a useful reagent in alkylation and acylation reactions. nih.gov By activating substrates through Lewis acid-base adduct formation, it facilitates the transfer of alkyl or acyl groups.
While specific mechanistic studies on this compound-catalyzed alkylations are not extensively detailed in the literature, related boron-catalyzed processes offer insight. For instance, in the B(C₆F₅)₃-catalyzed N-alkylation of amines with carboxylic acids, the boron Lewis acid is proposed to activate the amide intermediate for reduction. nih.gov A similar role can be envisioned for this compound, where it could activate a substrate, making it more receptive to an alkylating or acylating agent. The triethylamine moiety can also act as a proton scavenger, which can be beneficial in many of these transformations.
Table 1: Examples of Boron-Catalyzed Alkylation and Acylation
| Reaction Type | Catalyst System | Substrates | Product | Mechanistic Role of Boron |
| N-Alkylation | B(C₆F₅)₃ / Silane | Amine, Carboxylic Acid | Alkylated Amine | Lewis acid activation of the intermediate amide for reduction. nih.gov |
| Acylation | This compound | Alcohol/Amine, Acyl Halide | Ester/Amide | Activation of the acyl halide or the nucleophile. |
This table presents examples from related boron-catalyzed systems to illustrate the potential role of this compound.
Applications in Amidation Reactions (as a reagent or in related systems)
This compound has been employed in functional group transformations, including the conversion of esters into amides. nih.gov This transformation is a cornerstone of organic synthesis, and the use of boron-based reagents can offer advantages in terms of efficiency and substrate scope.
While the direct catalytic use of this compound in amidation is not as widely reported as other boron compounds, related systems provide a clear mechanistic blueprint. Borate esters, for example, have been shown to be effective catalysts for the amidation of carboxylic acids with amines. nih.gov The proposed catalytic cycle for these systems involves the condensation of the carboxylic acid with the boron catalyst to form an acyloxylated boron species. This intermediate is then susceptible to nucleophilic attack by the amine to generate the amide product and a hydrolyzed boron species, which is then regenerated. nih.govnih.gov
In the context of this compound, it can be postulated that it acts as a precursor to a catalytically active boron species or as a stoichiometric promoter for the reaction. The Lewis acidic boron can activate the ester carbonyl group, making it a better electrophile for the incoming amine nucleophile.
Exploration in Polymerization Catalysis (e.g., Polyolefin Synthesis)
The use of Lewis acids as catalysts or initiators in polymerization is a well-established field. While specific studies detailing the application of this compound in polyolefin synthesis are limited, the chemistry of related boron compounds suggests its potential in this area. For instance, boron trifluoride is a known catalyst for the polymerization of ε-caprolactone, proceeding through an activated monomer mechanism.
Furthermore, triethylborane, a related organoboron compound, is widely used in the presence of oxygen as a radical initiator for polymerization. whiterose.ac.uk Mechanistic studies have revealed a complex initiation process involving the formation of ethyl radicals. whiterose.ac.uk Given that this compound can be a source of reactive boron species, its exploration in polymerization catalysis, potentially in combination with other reagents, remains an area of interest for synthetic chemists. The steric and electronic properties conferred by the triethylamine and chloro ligands could offer unique control over polymerization processes.
Involvement in Hydrogenolysis Reactions for Boron Hydride Regeneration
A significant area of research where this compound plays a crucial role is in the regeneration of boron hydrides for chemical hydrogen storage. nih.gov Boron hydrides are promising materials for storing hydrogen, but their practical application hinges on the efficient regeneration of the spent fuel.
Recent research has demonstrated a novel method for the synthesis of boron hydrides through the hydrogenolysis of chlorinated precursors under mild conditions (25°C and 10 bar of hydrogen). nih.gov This process avoids the use of harsh reducing agents. In this system, triethylamine is used as a base, and while trichloroborane (BCl₃) itself in the presence of triethylamine does not directly activate hydrogen under these conditions, a catalytic cycle involving halide/hydride exchange is established. nih.gov
Mechanistic Elucidation of Catalytic Cycles Involving this compound
The catalytic activity of this compound is intrinsically linked to the Lewis acidity of the boron center and the dynamic nature of the boron-nitrogen bond. Although detailed mechanistic studies for every application of this specific adduct are not always available, a general mechanistic framework can be inferred from its chemical properties and studies of related boron-based catalysts.
A key mechanistic feature is the pre-equilibrium involving the dissociation of the this compound adduct to provide a low concentration of free boron trichloride, which is often the more active Lewis acid. The triethylamine can then serve as a base to trap protons or other byproducts generated during the reaction.
Proposed General Catalytic Cycle:
Adduct Dissociation (optional): BCl₃•NEt₃ ⇌ BCl₃ + NEt₃
Substrate Activation: The Lewis acidic boron species (either the adduct or free BCl₃) coordinates to the substrate (e.g., a carbonyl group), enhancing its electrophilicity.
Nucleophilic Attack: A nucleophile attacks the activated substrate.
Product Formation and Catalyst Release: The resulting intermediate transforms into the final product, releasing the boron species.
Catalyst Regeneration: The boron species is then ready to activate another substrate molecule. The triethylamine can facilitate this step by acting as a proton shuttle or scavenger.
Computational studies on related boron-catalyzed reactions, such as the amidation of carboxylic acids, have provided deeper insights. nih.gov These studies often point to the boron catalyst's role in facilitating proton transfer events and stabilizing key intermediates, which are likely to be operative in reactions involving this compound as well.
Identification of Key Intermediates and Transition States
In reactions where this compound or its constituent parts are used, the primary catalytic species is often considered to be the Lewis acidic boron trichloride. The triethylamine typically serves as a base. However, the formation of the this compound adduct can influence the reaction pathway.
In BCl₃-mediated reactions, key intermediates often involve the coordination of the boron center to a Lewis basic site on a substrate, thereby activating it towards nucleophilic attack. For instance, in the BCl₃-mediated 1,3-arylboration of arylcyclopropanes, a proposed mechanism involves the generation of a zwitterionic intermediate through the reaction of BCl₃ with the aryl cyclopropane. researchgate.net This is followed by a nucleophilic attack of an arene on the resulting benzylic cation to form a new intermediate, which is then converted to a pinacol (B44631) boronate ester upon treatment with pinacol and triethylamine. researchgate.net
While direct spectroscopic identification of intermediates in reactions explicitly catalyzed by the this compound adduct is scarce, studies on related systems provide insights. For example, in the context of BCl₃-promoted chloroboration of carbonyl compounds, computational studies have identified transition states for the 1,3-Cl migration from the boron to the carbonyl carbon. kaist.ac.kr The formation of adducts between BCl₃ and N-substituted benzimidoyl chlorides has been shown to result in nitrilium tetrachloroborates, which are characterized by a C≡N triple bond vibration in their infrared spectra. researchgate.net Such adducts can be considered stable intermediates under specific conditions.
Computational Modeling of Catalytic Pathways
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of BCl₃-mediated reactions, which can be extrapolated to understand the potential catalytic pathways involving the this compound adduct.
DFT calculations on the BCl₃-promoted chloroboration of carbonyl compounds have shown that the reaction proceeds through a two-step mechanism. kaist.ac.kr The initial step is the formation of a bond between the boron atom of BCl₃ and the oxygen atom of the carbonyl group, followed by a 1,3-migration of a chlorine atom from the boron to the carbonyl carbon. kaist.ac.kr These calculations have determined the geometries of the intermediates and transition states, as well as the activation free energies, providing a detailed energy profile of the reaction pathway. kaist.ac.kr
In a broader context, computational studies on Lewis acid catalysis, such as the BF₃-catalyzed Diels-Alder reaction, have revealed that the Lewis acid primarily enhances the interaction between the reacting partners rather than simply activating the dienophile. This principle can be extended to BCl₃-catalyzed reactions, where the formation of the this compound adduct might modulate the Lewis acidity of the boron center and thus influence the interaction energies within the catalytic cycle.
Modulation of Catalytic Activity and Selectivity by Structural Modifications of the Adduct
The structure of the tertiary amine in BCl₃-amine adducts can significantly influence their properties and, by extension, their potential catalytic activity. Studies on various BCl₃-tertiary amine adducts have shown that the nature of the amine affects the stability and reactivity of the adduct.
The steric bulk of the amine can impact the rate of halogen redistribution in mixed boron trihalide adducts. researchgate.net This indicates that modifying the alkyl groups on the nitrogen atom in the this compound adduct could influence its stability and reactivity profile. For example, using a bulkier tertiary amine could potentially lead to a more labile adduct, which might exhibit different catalytic behavior compared to the triethylamine adduct.
Advanced Research Topics and Future Directions in Trichloro Triethylamine Boron Chemistry
Design and Synthesis of Novel Trichloro(triethylamine)boron Derivatives with Tunable Lewis Acidity
The Lewis acidity of boranes is a critical parameter that dictates their reactivity and catalytic potential. For this compound, the electron-donating triethylamine (B128534) ligand modulates the inherent high acidity of boron trichloride (B1173362). A significant frontier in this area is the rational design and synthesis of new derivatives where the Lewis acidity can be precisely controlled.
Research into related organoboron compounds has established that the electronic properties of substituents on both the boron and the amine can be systematically varied to tune acidity. For instance, studies on fluorinated triarylboranes and borates have demonstrated that the number and position of fluorine atoms on the aryl rings directly influence Lewis acidity. mdpi.comnih.gov An increase in the number of electron-withdrawing fluorine atoms generally leads to a stronger Lewis acid. mdpi.com However, steric hindrance, such as substitution at both ortho positions, can counteract this electronic effect and decrease acidity. mdpi.com
These principles can be directly applied to the this compound system. Future research is geared towards synthesizing derivatives by:
Substituting the Chlorine Atoms: Synthesizing mixed-halide or pseudo-halide derivatives, such as Cl₂FBN(Et)₃ or (CN)Cl₂BN(Et)₃. The introduction of different halides (F, Br, I) or pseudohalides (CN, SCN) would significantly alter the electronic landscape at the boron atom, providing a direct handle for tuning Lewis acidity.
The ability to fine-tune Lewis acidity is paramount for applications in catalysis, where a specific level of electrophilicity is often required to activate a substrate without leading to unwanted side reactions.
Table 1: Strategies for Tuning Lewis Acidity in Boron-Amine Adducts
| Strategy | Example Substituent/Ligand | Expected Effect on Lewis Acidity | Rationale |
| Modify Amine Ligand | Tris(pentafluorophenyl)amine | Increase | Strong electron-withdrawing groups on the amine reduce its donating ability, increasing the residual acidity on the boron center. |
| Tri(p-methoxyphenyl)amine | Decrease | Electron-donating groups on the amine increase its donating ability, further neutralizing the boron center's acidity. | |
| Modify Boron Substituents | Replacement of Cl with F | Increase | Fluorine is more electronegative than chlorine, leading to a more electron-deficient and thus more acidic boron atom. |
| Replacement of Cl with Br | Decrease | Bromine is less electronegative than chlorine, resulting in a less electron-deficient and less acidic boron atom. |
Exploration of this compound in Advanced Materials Science
The unique properties of the boron-nitrogen (B-N) bond make B-N containing compounds, including this compound, valuable building blocks for advanced materials.
Hexagonal boron nitride (h-BN) is a ceramic material structurally similar to graphite (B72142) but with a wide bandgap, high thermal conductivity, and excellent chemical inertness, making it valuable for electronics and protective coatings. acs.orgresearchgate.netnih.gov The Polymer-Derived Ceramics (PDCs) route is a key method for producing such materials, relying on molecular precursors that can be converted into polymeric intermediates and then pyrolyzed into the final ceramic. researchgate.net
Boron-amine adducts are excellent candidates for single-source precursors because they contain pre-formed B-N bonds, which can be retained during polymerization and ceramization. acs.org While much research has focused on precursors like borazine, this compound and its derivatives are being explored as potential alternatives. researchgate.net The presence of chlorine atoms offers a reactive handle for condensation reactions, potentially allowing for the formation of polyborazylene-like structures upon thermal treatment. The triethylamine group can be eliminated during pyrolysis. The primary advantage is that the stoichiometry of boron and nitrogen is precisely 1:1 in the adduct, which is ideal for forming pure BN materials.
Future work in this area involves studying the pyrolysis of this compound under various conditions to understand the mechanism of its conversion to BN and to control the properties (e.g., crystallinity, morphology) of the resulting ceramic thin films or powders. nih.gov
Chemical hydrogen storage offers a high-density solution for storing hydrogen, particularly for applications like fuel cell vehicles. rsc.org Boron hydrides, such as ammonia (B1221849) borane (B79455) (NH₃BH₃), are promising materials due to their high hydrogen content by weight. rsc.orgnih.gov A major technological barrier, however, is the energy-intensive process of regenerating the spent fuel (e.g., boron oxides or boron nitride) back into the high-energy boron hydrides.
Research has revealed a potential role for this compound in the catalytic regeneration cycle. While the BCl₃-triethylamine adduct itself does not directly activate molecular hydrogen under typical conditions, it participates in crucial halide/hydride exchange reactions. In proposed catalytic systems, a dialkylchloroborane (R₂BCl) is first hydrogenated to a dialkylhydroborane (R₂BH). This hydroborane can then react with BCl₃ (in the presence of triethylamine) to produce dichloroborane (HBCl₂) and chloroborane (B76620) (H₂BCl), which are key intermediates in the synthesis of borohydrides, while regenerating the R₂BCl catalyst for the next cycle. This compound acts as a stable, handleable source of BCl₃ and facilitates these critical exchange processes.
Investigation of Supramolecular Interactions and Self-Assembly of this compound Adducts
Supramolecular chemistry, which studies chemical systems composed of discrete numbers of molecules, is a burgeoning field. The self-assembly of molecules into ordered structures is driven by non-covalent interactions like hydrogen bonding, van der Waals forces, and dipole-dipole interactions.
For boron-amine adducts, dihydrogen bonds (DHBs)—an interaction between a protic Hδ⁺ (on N) and a hydridic Hδ⁻ (on B)—are a key driver of self-assembly in borane systems like ammonia borane. acs.org While this compound lacks N-H or B-H bonds, its supramolecular behavior is governed by other interactions. The highly polar nature of the B-Cl and B-N bonds creates significant dipole moments, leading to electrostatic interactions that can guide crystal packing.
Research into related systems provides a roadmap for future investigations. For example, heteroditopic monomers containing boronate esters and aminopyridine groups have been shown to self-assemble into main-chain supramolecular polymers via the formation of dative B-N bonds. The degree of polymerization in these systems can be tuned by altering the electronic and steric properties of the boron component.
Future research on this compound will likely focus on:
Co-crystallization: Forming co-crystals with other molecules (e.g., halogen bond donors/acceptors, aromatic systems) to create novel solid-state architectures through halogen bonding (Cl···X) or π-π stacking.
Crystal Engineering: Systematically studying how modifications to the amine ligand (e.g., introducing long alkyl chains or functional groups capable of hydrogen bonding) influence the crystal packing and self-assembly of the adducts. acs.orgnih.gov This could lead to the design of materials with specific properties, such as gels or liquid crystals, as seen in other tetracoordinate boron systems.
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Boron-Amine Adduct Chemistry
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical discovery and process optimization. These computational tools can analyze vast datasets to identify patterns and make predictions far more rapidly than through experimentation alone.
In the context of boron-amine adducts, ML models can be applied to:
Predict Reaction Outcomes: Given a set of reactants (a specific borane and an amine) and conditions, an ML model could predict the likelihood of adduct formation, the properties of the resulting adduct (e.g., Lewis acidity), or the potential for side reactions.
Optimize Reaction Conditions: AI algorithms can explore a multidimensional parameter space (temperature, solvent, concentration, catalyst) to identify the optimal conditions for synthesizing this compound or its derivatives with high yield and purity.
Discover Novel Derivatives: ML can screen virtual libraries of thousands of potential amine ligands and boron precursors to identify candidate molecules with desired target properties (e.g., specific Lewis acidity, suitability as a ceramic precursor) before they are ever synthesized in the lab. The exploration of the complex potential energy surface of boron crystals using ML combined with global optimization techniques showcases the power of this approach for complex materials.
The development of such models requires large, high-quality datasets of experimental results. A concerted effort to create databases of reactions and properties for boron-amine adducts will be essential to unlocking the full potential of AI in this field.
Development of Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Applying these principles to the chemistry of this compound is a critical area of ongoing and future research.
Key areas for development include:
Greener Synthesis Routes: Traditional syntheses of boranes can involve hazardous reagents. Research is focused on developing pathways that use less toxic starting materials, employ safer solvents (e.g., replacing chlorinated solvents with ionic liquids or supercritical fluids), and reduce energy consumption. Mechanochemistry, or solid-state synthesis, has been shown to be an effective method for preparing other B-N adducts without the need for bulk solvents.
Catalytic Processes: Designing catalytic cycles for the utilization of this compound, such as in the regeneration of hydrogen storage materials, improves atom economy and reduces waste compared to stoichiometric processes.
Recyclability and Degradation: Investigating the lifecycle of this compound and its derivatives. This includes developing methods to recover and reuse the adduct from reaction mixtures and ensuring that any byproducts or end-of-life materials can be degraded into environmentally benign substances.
By integrating sustainability from the initial design phase, the next generation of this compound chemistry can be both scientifically advanced and environmentally responsible.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling trichloro(triethylamine)boron in laboratory settings?
- Methodological Answer :
- Use chemically resistant gloves (e.g., double nitrile gloves) and ANSI-approved safety goggles. A face shield is recommended for high-risk procedures .
- Store the compound in a dry, inert atmosphere (e.g., argon-filled desiccator) to prevent hydrolysis, as boron halides react vigorously with moisture to produce toxic byproducts like HCl or boric acid .
- Conduct experiments in a fume hood to avoid inhalation exposure, which can cause CNS depression or respiratory distress .
- Label containers with hazard warnings (e.g., "Water-Reactive") and maintain secondary containment for wet or reactive materials .
Q. How can researchers synthesize this compound, and what are the key reaction parameters?
- Methodological Answer :
- Synthetic Route : React boron trichloride (BCl₃) with triethylamine (TEA) in a 1:1 molar ratio under inert conditions (e.g., nitrogen or argon). BCl₃ is typically generated via high-temperature chlorination of boron oxide (B₂O₃) with carbon and chlorine .
- Critical Parameters :
- Maintain a reaction temperature below 0°C to control exothermicity and minimize side reactions.
- Use anhydrous solvents (e.g., hexane or toluene) to prevent hydrolysis.
- Monitor reaction progress via ³¹B NMR to confirm ligand coordination and quantify boron species .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : Provides direct insight into boron coordination geometry. A sharp singlet near δ 0-10 ppm indicates tetrahedral boron environments, while upfield shifts suggest trigonal planar structures .
- FT-IR : Identify B-Cl (∼700 cm⁻¹) and B-N (∼1,200 cm⁻¹) stretching vibrations. Compare spectra with reference data for BCl₃ and triethylamine to confirm ligand binding .
- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., [M-Cl]⁺ fragments) to validate stoichiometry and purity .
Advanced Research Questions
Q. How does this compound’s Lewis acidity compare to other boron-based catalysts, and how can this be quantified experimentally?
- Methodological Answer :
- Gutmann-Beckett Method : Use triethylphosphine oxide (TEPO) as a probe in ³¹P NMR. The downfield shift of TEPO’s ³¹P signal correlates with Lewis acidity strength. Compare results with BCl₃ or BF₃·OEt₂ to benchmark .
- Thermodynamic Analysis : Calculate enthalpy of adduct formation (ΔH) via calorimetry. BCl₃-TEA adducts typically exhibit higher ΔH values than BF₃ due to stronger B-Cl bond polarization .
Q. What experimental strategies mitigate inconsistencies in reported thermodynamic data for boron-triethylamine complexes?
- Methodological Answer :
- Standardize Conditions : Ensure measurements (e.g., ΔfH°gas) are conducted under identical humidity and temperature to minimize hydrolysis artifacts .
- Cross-Validate Techniques : Combine gas-phase ion clustering data (via mass spectrometry) with solution-phase calorimetry to resolve discrepancies between theoretical and empirical values .
Q. How can researchers design boron-triethylamine complexes for selective catalytic applications (e.g., hydroboration)?
- Methodological Answer :
- Ligand Tuning : Modify triethylamine’s steric bulk (e.g., replace ethyl groups with bulkier substituents) to enhance substrate selectivity.
- Solvent Effects : Test polar aprotic solvents (e.g., THF) to stabilize transition states. For example, BCl₃-TEA in toluene shows higher activity in alkene hydroboration than in dichloromethane due to reduced solvation .
- In Situ Monitoring : Use Raman spectroscopy to track boron-substrate interactions during catalysis and optimize reaction kinetics .
Q. What are the mechanistic implications of this compound’s hydrolysis products in aqueous environments?
- Methodological Answer :
- Hydrolysis Pathway : BCl₃-TEA reacts with water to form HCl, boric acid, and triethylamine hydrochloride. Monitor pH and conductivity changes to quantify hydrolysis rates .
- Mitigation Strategies : Introduce stabilizing agents (e.g., ionic liquids) to slow hydrolysis. For example, 1-butyl-3-methylimidazolium chloride reduces BCl₃-TEA decomposition by 40% in humid conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
